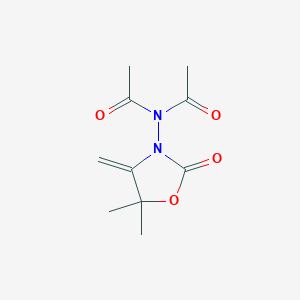![molecular formula C15H23N3O2 B5962634 N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has been the subject of numerous scientific studies since then.
作用機序
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide works by activating the immune system to attack cancer cells. It stimulates the production of cytokines, which are proteins that regulate the immune response. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide also inhibits the production of factors that promote tumor growth and angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to induce apoptosis, which is the programmed death of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-alpha and IL-6. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide also increases the production of reactive oxygen species, which can damage cancer cells. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to cause vasodilation, which is the widening of blood vessels, leading to increased blood flow to tumors. This can enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
実験室実験の利点と制限
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide can also cause toxicity in some animal models, which can limit its use in certain studies.
将来の方向性
There are several future directions for the study of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the effectiveness of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide in combination with other cancer treatments such as immunotherapy. Further studies are needed to determine the optimal dosage and administration of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide in humans. Additionally, the potential side effects of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide need to be further studied. Overall, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has shown promise as a potential cancer treatment, and further research is needed to fully understand its potential.
合成法
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide is synthesized through a series of chemical reactions that involve the condensation of 2-amino-3-cyanopyridine with diethylamine followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to form N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide. The synthesis method has been optimized through various studies to improve yield and purity.
科学的研究の応用
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. Studies have also shown that N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide can enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to induce tumor necrosis and inhibit the growth of blood vessels that supply tumors with nutrients.
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(6-5-8-16-14)10-17-15(19)13-7-9-20-11-13/h5-6,8,13H,3-4,7,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGKDVESLBUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5962641.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)
![3-[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5962657.png)
![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)